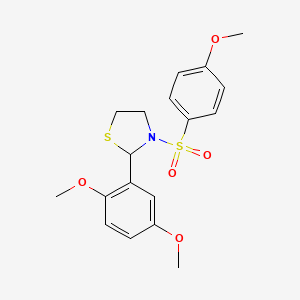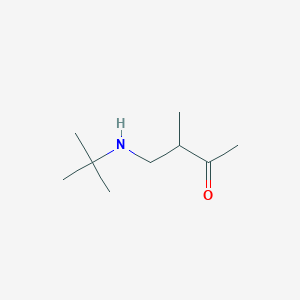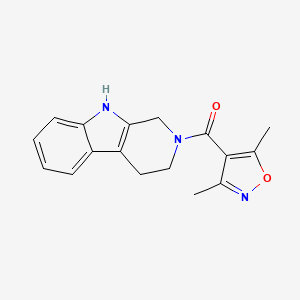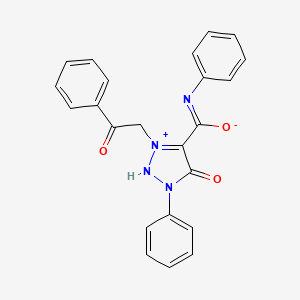
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, dimethyl sulfoxide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)piperazine
- N-(2,5-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
Uniqueness
2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO5S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C18H21NO5S2/c1-22-13-4-7-15(8-5-13)26(20,21)19-10-11-25-18(19)16-12-14(23-2)6-9-17(16)24-3/h4-9,12,18H,10-11H2,1-3H3 |
InChI Key |
ZNHUEPZQADYXPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043749.png)
![2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11043753.png)
![1-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11043755.png)
![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)

![(1S,2R,6R,8S,9R)-N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11043778.png)

![1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11043796.png)

![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043805.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11043812.png)
![6-methyl-4-(3-methylthiophen-2-yl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043819.png)
